2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide
Description
2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:
Properties
Molecular Formula |
C16H20N4O3S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H20N4O3S2/c1-10-14(24-16(19-10)20-12-4-5-12)15(21)18-9-8-11-2-6-13(7-3-11)25(17,22)23/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,18,21)(H,19,20)(H2,17,22,23) |
InChI Key |
XOVAYYNKOJFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a coupling reaction with a suitable sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(Cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential use in drug development, including its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the thiazole core and the amine/aryl groups. Key comparisons include:
Key Observations :
Example :
Pharmacological Activity
While activity data for the target compound is absent, analogs highlight trends:
- Anticancer activity: Thiazole derivatives like 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chlorides show IC50 values as low as 1.61 µg/mL against HepG-2 cells .
- Kinase inhibition: Virtual docking studies (e.g., ’s purine-based compound) suggest that cyclopropylamino groups enhance binding affinity in enzyme active sites .
Structure-Activity Relationships (SAR) :
Computational and Crystallographic Insights
- Docking studies: highlights the importance of cyclopropylamino groups in optimizing fit within enzyme active sites .
Biological Activity
2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide is a synthetic compound that features a thiazole ring, a cyclopropylamino group, and a sulfonamide moiety. This unique combination of functional groups suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O2S
Biological Activities
Research has indicated a range of biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which are attributed to the thiazole ring that often enhances interaction with microbial targets.
- Anti-inflammatory Effects : The presence of the sulfonamide group is known to confer anti-inflammatory properties, making this compound a candidate for treating inflammatory conditions.
- Mechanism of Action : Interaction studies suggest that the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms require further elucidation.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- A study demonstrated that derivatives of thiazole compounds, including this one, showed promising results in inhibiting bacterial growth in vitro. The minimum inhibitory concentration (MIC) values indicated effectiveness against various strains of bacteria.
- In another investigation focusing on anti-inflammatory properties, the compound was tested in animal models where it significantly reduced markers of inflammation compared to controls.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | Similar thiazole structure | Antimicrobial |
| N-(cyclopropyl)benzene sulfonamide | Contains cyclopropyl and sulfonamide | Antibacterial |
| 2-(methylthio)-4-methylthiazole | Thiazole ring with sulfur substituent | Antifungal |
This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological activities not present in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
